![molecular formula C24H25N3O4S B2728765 N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide CAS No. 878053-10-2](/img/structure/B2728765.png)
N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide , commonly referred to as eutylone , belongs to the designer drug class. It shares structural and pharmacological similarities with both schedule I and II amphetamines and cathinones, including compounds like MDMA, methylone, and pentylone. Eutylone is primarily abused for its psychoactive effects .
Mechanism of Action
Eutylone’s pharmacological effects stem from its interaction with monoamine transporters in the central nervous system. Similar to other synthetic cathinones, it binds to dopamine, serotonin, and norepinephrine transporters, inhibiting the reuptake of these neurotransmitters. Consequently, eutylone leads to increased monoamine concentrations, resulting in stimulant-like effects. These effects include euphoria, increased sociability, energy, and improved concentration .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c28-23(25-17-8-9-20-21(12-17)31-16-30-20)15-32-22-13-27(19-7-3-2-6-18(19)22)14-24(29)26-10-4-1-5-11-26/h2-3,6-9,12-13H,1,4-5,10-11,14-16H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHKXQIKFXINBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,3-benzodioxol-5-yl-2-{[1-(2-oxo-2-piperidin-1-ylethyl)-1H-indol-3-yl]thio}acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.